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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heat of formation for the CrPt₃

intermetallic compound. It consolidates theoretically determined data, outlines the detailed

experimental protocols for measuring this thermodynamic property, and presents relevant

logical workflows. This document is intended to serve as a core reference for researchers and

scientists engaged in materials science and related fields where the thermodynamic stability of

intermetallic alloys is of paramount importance.

Quantitative Data: Heat of Formation of CrPt₃
A direct experimental value for the heat of formation of the CrPt₃ intermetallic compound is not

readily available in publicly accessible databases. However, the thermodynamic properties of

the Cr-Pt system have been assessed using the CALPHAD (CALculation of PHAse Diagrams)

method, which integrates data from first-principles calculations with experimental phase

equilibria.

A key study by J. Preussner and colleagues conducted a thermodynamic assessment of the

Cr-Pt binary system.[1] In their work, the Gibbs energies of the disordered phases were

described using a subregular solution model, while the end member energies of the ordered

phases, including CrPt₃ (with an L1₂ crystal structure), were determined using first-principles

calculations.[1]
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The following table summarizes the theoretically determined heat of formation for CrPt₃ based

on this comprehensive assessment.

Intermetallic
Compound

Crystal
Structure

Method of
Determination

Heat of
Formation
(kJ/mol of
atoms)

Reference

CrPt₃ L1₂

First-Principles

Calculations (as

part of a

CALPHAD

assessment)

-25.7 [1]

Note: The negative value of the heat of formation indicates that the formation of the CrPt₃

intermetallic from its constituent elements, chromium (Cr) and platinum (Pt), is an exothermic

process, signifying that the compound is thermodynamically stable with respect to the pure

elements.

Experimental Protocols for Determining Heat of
Formation
While a specific experimental value for CrPt₃ is not cited, the primary experimental technique

for determining the heat of formation of intermetallic compounds is high-temperature

calorimetry.[2][3] This method provides the only direct measurement of this fundamental

thermodynamic property.[2] There are two principal variants of this technique applicable to

intermetallic alloys: direct reaction calorimetry and solution calorimetry.

High-Temperature Direct Reaction Calorimetry
This method is suitable for systems where the reaction between the constituent elements is

rapid and complete upon heating.

Methodology:
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Sample Preparation: High-purity powders or foils of the constituent elements (Chromium and

Platinum in this case) are precisely weighed in the desired stoichiometric ratio (1:3 for CrPt₃).

The powders are thoroughly mixed in an inert atmosphere to prevent oxidation.

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter,

is heated to a stable operating temperature, typically in the range of 1100-1800 K.[3] The

calorimeter is continuously purged with an inert gas (e.g., Argon).

Measurement: The mixed powder sample, contained in an inert crucible (e.g., alumina or

boron nitride), is dropped from room temperature into the pre-heated calorimeter.

Reaction Initiation: The high temperature inside the calorimeter initiates the exothermic

reaction between the chromium and platinum powders, forming the CrPt₃ intermetallic

compound.

Heat Flow Measurement: The heat generated by the reaction is detected by a thermopile,

which produces a voltage signal proportional to the heat flow. This signal is integrated over

time to determine the total heat of reaction.

Data Analysis: The measured heat of reaction is then corrected for the heat required to raise

the temperature of the initial reactants from room temperature to the calorimeter temperature

(enthalpy increment). This allows for the calculation of the standard enthalpy of formation at

298.15 K.

High-Temperature Solution Calorimetry
This technique is employed when the direct reaction between elements is slow or incomplete,

or for refractory materials with very high melting points.[2][3]

Methodology:

Solvent Selection: A suitable liquid metal solvent (e.g., liquid tin, aluminum, or a liquid ternary

alloy) is chosen in which both the individual elements (Cr and Pt) and the pre-synthesized

CrPt₃ intermetallic compound are readily soluble at the operating temperature of the

calorimeter.[3]
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Calorimeter Setup: A high-temperature solution calorimeter is prepared with the chosen

liquid metal solvent in a crucible and brought to a constant operating temperature.

Dissolution of Elements: In a series of experiments, precisely weighed samples of pure

chromium and pure platinum are separately dropped into the liquid metal bath. The heat

effect (enthalpy of solution) for the dissolution of each element is measured.

Dissolution of the Intermetallic: A pre-synthesized and well-characterized sample of the CrPt₃

intermetallic compound is then dropped into a fresh batch of the same liquid metal solvent at

the same temperature. The heat effect for the dissolution of the compound is measured.

Hess's Law Application: The standard enthalpy of formation of CrPt₃ is then calculated using

Hess's Law. The heat of formation is the difference between the sum of the heats of solution

of the constituent elements and the heat of solution of the intermetallic compound, in their

stoichiometric proportions.

Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the determination of the heat of formation of CrPt₃.
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Experimental workflows for determining the heat of formation.
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Theoretical and CALPHAD workflow for heat of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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